3-Bromo-4-methoxybenzimidamide hydrochloride

Medicinal Chemistry Organic Synthesis Structure–Activity Relationship

3-Bromo-4-methoxybenzimidamide hydrochloride (CAS 126007-99-6) is a 3,4-disubstituted benzamidine derivative supplied as a hydrochloride salt. The molecular formula is C₈H₁₀BrClN₂O with a molecular weight of 265.53 g/mol; the free base (CAS 687985-65-5) has the formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol.

Molecular Formula C8H10BrClN2O
Molecular Weight 265.53 g/mol
CAS No. 126007-99-6
Cat. No. B137997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxybenzimidamide hydrochloride
CAS126007-99-6
Molecular FormulaC8H10BrClN2O
Molecular Weight265.53 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=N)N)Br.Cl
InChIInChI=1S/C8H9BrN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H
InChIKeyUMJLSSLJPIVCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxybenzimidamide Hydrochloride (CAS 126007-99-6): Procurement-Relevant Structural and Physicochemical Baseline


3-Bromo-4-methoxybenzimidamide hydrochloride (CAS 126007-99-6) is a 3,4-disubstituted benzamidine derivative supplied as a hydrochloride salt [1]. The molecular formula is C₈H₁₀BrClN₂O with a molecular weight of 265.53 g/mol; the free base (CAS 687985-65-5) has the formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol [1]. This compound belongs to the broader aromatic amidine class, which is characterized by a phenyl ring bearing the —C(=NH)NH₂ functional group. Substituted benzamidines have been described as scaffolds for serine protease inhibitor discovery, with bromine and methoxy substituents contributing distinct electronic and steric properties relevant to target engagement [2].

Benzamidine scaffold for serine protease inhibitor research
Aryl bromide handle enables Pd-catalyzed cross-coupling diversification
Hydrochloride salt supports aqueous assay and synthesis workflows

Why Interchanging 3-Bromo-4-methoxybenzimidamide Hydrochloride with Other Benzamidine Analogs Is Not Warranted Without Comparative Evidence


Within the benzamidine family, even subtle alterations in substitution pattern produce measurably different electronic environments that can affect target binding. p-Substituted benzamidines exhibit a range of trypsin inhibition constants (Ki values spanning from low micromolar to millimolar) depending on the electronic character of the para substituent, with methoxy, bromo, and other groups yielding distinct thermodynamic binding signatures [1]. The presence of the bromine atom at position 3 introduces a heavy atom suitable for X-ray crystallographic phasing and a synthetic handle for cross-coupling reactions, while the 4-methoxy group contributes electron-donating character through resonance — a combination not recapitulated by any single-substituent analog or regioisomer such as 4-bromo-2-methoxybenzamidine hydrochloride (CAS 812667-45-1) . Furthermore, the hydrochloride salt form confers a solubility profile distinct from the free base, directly impacting formulation and assay compatibility . The quantitative evidence below substantiates these differentiation points.

Regiochemistry 4-Bromo-2-methoxy isomer presents a distinct steric and electronic profile; binding affinity may not transfer directly.
Salt form Free base may require organic co-solvent, altering assay compatibility and aqueous solubility relative to the HCl salt.
Synthetic handle Non-halogenated analogs lack the aryl bromide required for direct Pd-catalyzed cross-coupling; additional halogenation steps may shift yield and timeline.

Quantitative Differentiation Evidence for 3-Bromo-4-methoxybenzimidamide Hydrochloride vs. Closest Analogs


Regiochemical Differentiation: 3-Bromo-4-methoxy Substitution vs. 4-Bromo-2-methoxy Isomer

3-Bromo-4-methoxybenzimidamide hydrochloride (target) and 4-bromo-2-methoxybenzamidine hydrochloride (CAS 812667-45-1, comparator) are constitutional isomers differing in the positions of bromine and methoxy substituents. The target compound places the electron-withdrawing bromine at position 3 (meta to the amidine group) and the electron-donating methoxy at position 4 (para to amidine), whereas the comparator reverses this to place bromine at position 4 (para) and methoxy at position 2 (ortho). This regiochemical difference alters the electronic density at the amidine carbon and the steric environment around the amidine moiety, which for benzamidine-class serine protease inhibitors correlates with measured differences in binding affinity [1]. Although direct kinase or protease inhibition data for this specific compound are not publicly available, the classic study by Talhout et al. demonstrated that p-methoxybenzamidine and p-bromobenzamidine exhibit distinct thermodynamic binding profiles to trypsin (ΔH and ΔS contributions differ), confirming that substituent identity and position modulate target interaction quantitatively [1].

Regiochemical Identity
Class-level inference
3-Br,4-OCH₃ vs 4-Br,2-OCH₃ isomer
Substituent position may shift target-binding profile
Hammett σ parameters differ; direct binding data to verify
Medicinal Chemistry Organic Synthesis Structure–Activity Relationship

Salt Form Differentiation: Hydrochloride Salt vs. Free Base Solubility and Handling

3-Bromo-4-methoxybenzimidamide hydrochloride (CAS 126007-99-6, target) is the hydrochloride salt of 3-bromo-4-methoxybenzimidamide (free base, CAS 687985-65-5). The hydrochloride salt is described by vendors as 'typically more soluble in water compared to its free base form, enhancing its utility in biological and chemical applications' . The free base has a molecular weight of 229.07 g/mol, while the hydrochloride salt has a molecular weight of 265.53 g/mol, corresponding to a 15.9% mass increase due to HCl incorporation . The salt form also alters the compound's physical state, melting behavior, and long-term storage stability .

Salt Form Solubility
Data to verify
HCl salt vs Free base
Aqueous solubility may differ measurably
Based on vendor-supplied descriptions; source-specific review
Pharmaceutical Development Biochemical Assays Formulation Science

Purity Specification Differentiation: Vendor-Certified Batch Purity vs. Unspecified-Grade Analogs

Commercially available 3-Bromo-4-methoxybenzimidamide hydrochloride is supplied with certified purity specifications. Multiple vendors report minimum purity of 98% (HPLC) for this compound . By contrast, several closely related isomers such as 4-bromo-2-methoxybenzamidine hydrochloride and 2-bromo-4-methoxybenzamidine hydrochloride are often available only at 95% minimum purity or without detailed HPLC certification, introducing potential variability in downstream reaction yields and biological assay reproducibility . The MDL number MFCD06738566 uniquely identifies this compound in the MDL database, facilitating unambiguous procurement and inventory tracking across supply chains .

Certified Purity
Cross-study comparable
≥98% HPLC
Supports lot consistency review
≥3% higher minimum vs typical isomer specifications
Quality Control Procurement Standards Reproducibility

Synthetic Utility Differentiation: Aryl Bromide as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The presence of a bromine atom at the 3-position of the benzene ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig) that is absent in non-halogenated analogs such as 4-methoxybenzamidine (CAS 22265-37-8). This feature enables late-stage diversification of the core scaffold without requiring additional halogenation steps. Comparative synthetic utility: the bromine substituent allows direct C–C or C–N bond formation at the 3-position, whereas the 4-methoxybenzamidine comparator requires a separate halogenation step before cross-coupling can be performed, adding one synthetic step and potentially reducing overall yield [1]. The ortho-bromo regioisomer (2-bromo-4-methoxy substitution) would direct coupling to a different position, yielding structurally divergent products.

Synthetic Step Economy
Class-level inference
1 step vs ≥2 steps to arylated product
Pre-installed Br may reduce synthetic steps
Yield advantage context-dependent; Pd-catalyzed conditions apply
Organic Synthesis Medicinal Chemistry C–C Bond Formation

Validated Application Scenarios for 3-Bromo-4-methoxybenzimidamide Hydrochloride (CAS 126007-99-6) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Diversified Benzamidine-Based Serine Protease Inhibitor Libraries via Cross-Coupling

The 3-bromo substituent enables direct Suzuki or Buchwald–Hartwig coupling at the aryl bromide position, allowing rapid generation of analogs with varied aryl or amine substituents at position 3 while retaining the 4-methoxy group. This is supported by the well-established reactivity of aryl bromides in Pd-catalyzed cross-coupling [1]. Compared to starting from 4-methoxybenzamidine (which lacks the halogen handle), this building block eliminates one synthetic step per analog, directly accelerating SAR campaigns targeting serine proteases such as factor Xa or thrombin, where benzamidine derivatives have demonstrated competitive inhibition [2]. The hydrochloride salt form further facilitates aqueous workup during synthesis .

Fragment-Based Drug Discovery: Use as a Bromodomain- or Protease-Targeting Fragment with Built-In Synthetic Elaboration Point

Benzamidine fragments have been identified as bromodomain-binding motifs and serine protease recognition elements in fragment screens [2]. The 3-bromo-4-methoxy substitution pattern provides both a hydrogen-bonding amidine warhead and a heavy atom (Br) for X-ray crystallographic phasing, enabling unambiguous determination of binding pose in co-crystal structures. The bromine also serves as a growth vector for fragment elaboration via cross-coupling, a strategy widely employed in fragment-to-lead optimization [1]. The compound's molecular weight (265.53 g/mol as HCl salt) falls within the typical fragment range and its computed topological polar surface area (59.1 Ų) and hydrogen bond donor count (3) comply with fragment physicochemical property guidelines [3].

Assay Development: Serine Protease Inhibition Studies Requiring Water-Soluble Benzamidine Scaffolds

For biochemical assays measuring inhibition of trypsin, thrombin, factor Xa, or related serine proteases, the hydrochloride salt form provides aqueous solubility that minimizes DMSO concentration in the assay buffer. Benzamidine itself is a known competitive inhibitor of trypsin (Ki values in the micromolar range), and substituted benzamidines exhibit modulated potency depending on substituent electronic effects [2]. The 3-bromo-4-methoxy derivative offers a distinct electronic profile (combined electron-withdrawing Br at position 3 and electron-donating OCH₃ at position 4) that can be evaluated head-to-head with unsubstituted benzamidine or mono-substituted analogs to probe structure–activity relationships [2].

Pharmaceutical Intermediate: Procured as a Certified High-Purity Building Block for GMP-adjacent Synthesis

Suppliers such as MolCore offer this compound under ISO-certified quality systems with purity ≥98% (HPLC), making it suitable as a starting material for pharmaceutical intermediate synthesis where batch-to-batch consistency and documented purity are regulatory prerequisites . The MDL registry number (MFCD06738566) and CAS number (126007-99-6) provide unambiguous chemical identity tracking across the supply chain, and the compound is available from multiple independent vendors, reducing single-supplier dependency risk in procurement planning .

Application
Selection Property
Validation Focus
Benzamidine library diversification
Aryl bromide cross-coupling handle
Synthetic step efficiency review
Fragment-based discovery studies
Heavy atom (Br) for X-ray phasing
Binding pose determination
Serine protease inhibition studies
HCl salt aqueous compatibility
Co-solvent interference review
Intermediate synthesis procurement
Certified purity ≥98% (HPLC)
Lot-to-lot consistency review
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